

Historical Structure Elucidation and Basic Characteristics

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Compound Focus: Palitantin

CAS No.: 140224-89-1

Cat. No.: S8193762

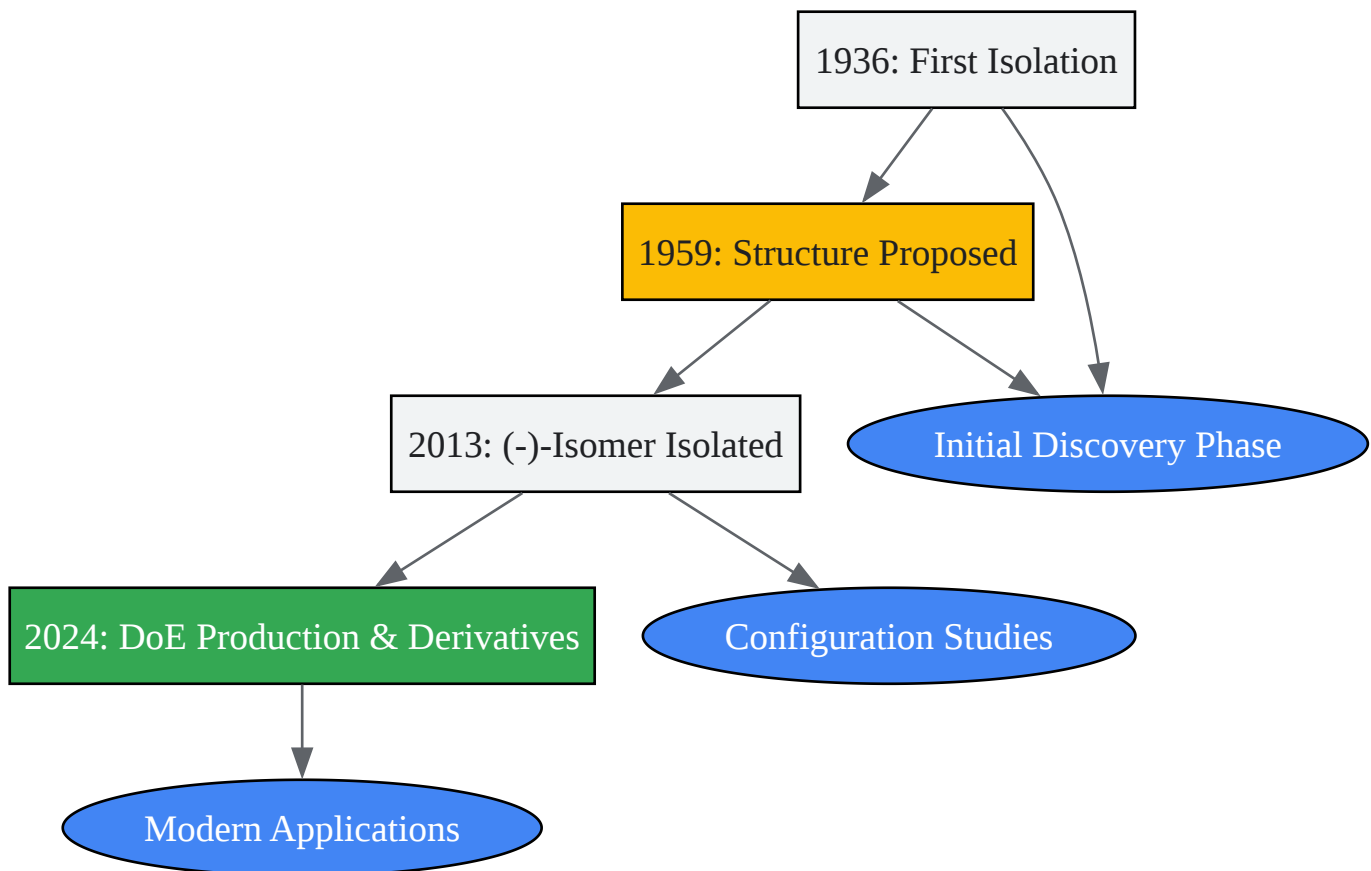
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Palitantin was first isolated in 1936 from cultures of the fungus *Penicillium palitans* [1]. Its initial structure, including relative configuration, was proposed in 1959 [1] [2], establishing it as a polyketide-derived secondary metabolite with a highly oxygenated cyclohexane core [3].

The compound exists in enantiomeric forms. Natural (+)-**palitantin** was the first identified, while (-)-**palitantin** was first isolated in 2013 [1]. Key identification data includes:

- **CAS Number:** 15265-28-8 [4]
- **Molecular Formula:** C₁₄H₂₂O₄ [4]
- **Molecular Weight:** 254.30 g/mol [4]

The following diagram summarizes the major milestones in **palitantin** research, from initial discovery to recent derivative development:



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Modern Production and Isolation Protocols

Fungal Fermentation and Optimization

Recent research demonstrates improved production of (+)-**palitantin** using **Design of Experiments (DoE)** methodology with a *Penicillium* sp. AMF1a strain [1] [5]. The optimized protocol achieves yields of **160-265 mg/L**, dramatically higher than previous methods yielding only 5 mg from 40L cultures [1].

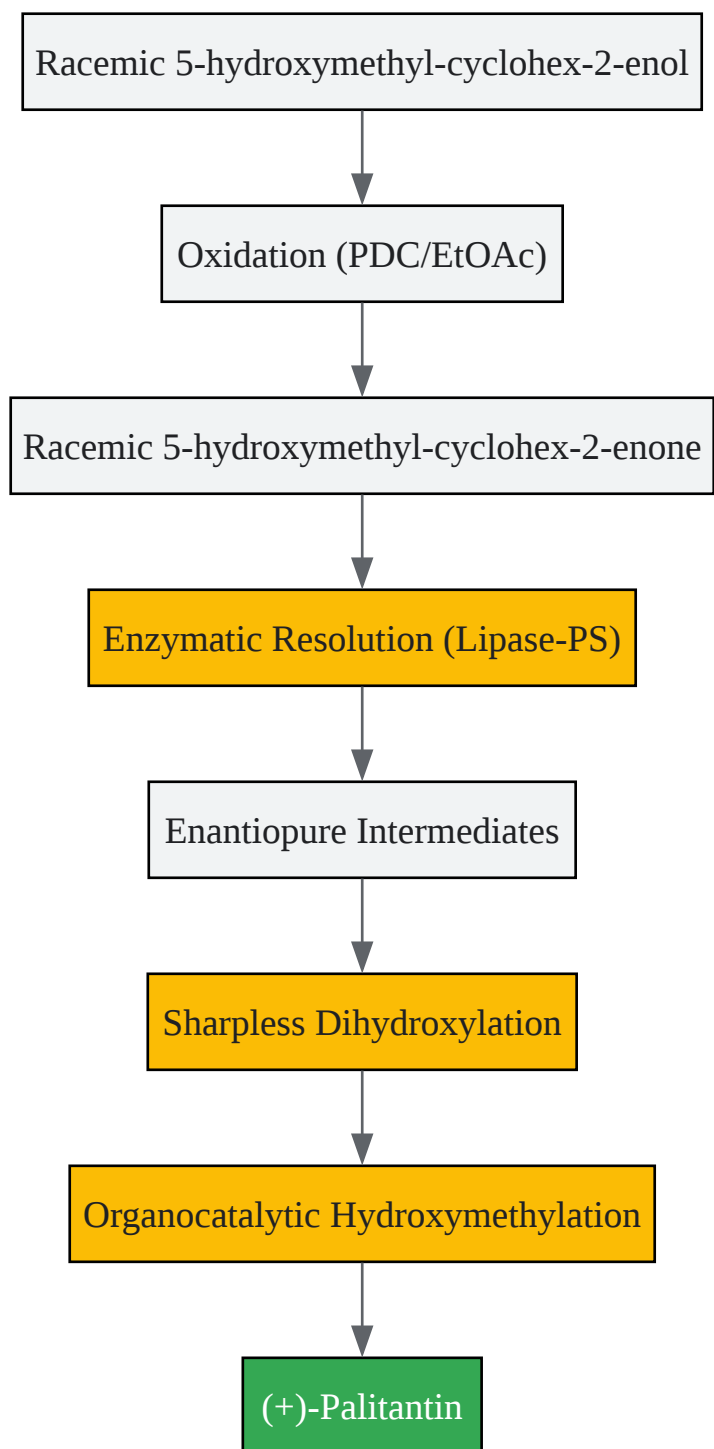
Key fermentation steps:

- **Strain Selection:** Identify high-producing fungal strains (*Penicillium* sp. AMF1a)
- **Media Optimization:** Use DoE to optimize carbon/nitrogen sources, pH, aeration
- **Scale-Up:** Apply optimized conditions to large-scale cultures
- **Extraction:** Use ethyl acetate (EtOAc) for metabolite extraction

- **Purification:** Employ cyanopropyl-bonded silica gel column chromatography, followed by Sephadex LH-20 chromatography and recrystallization [1]

Chemical Synthesis Approaches

Multiple asymmetric synthesis routes have been developed since 1980 [1]. A 2009 approach used a **chemoenzymatic and organocatalytic strategy** [3]:



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This synthesis features:

- **Enzymatic transesterification** with Lipase-PS (*Burkholderia cepacia*) for kinetic resolution
- **Sharpless asymmetric dihydroxylation** for stereocontrol
- **Organocatalytic asymmetric hydroxymethylation** [3]

Structural Characterization and Analytical Data

Spectroscopic Properties

Complete structural elucidation of **palitantin** employs multiple spectroscopic techniques [1]:

NMR Spectroscopy (600 MHz for ^1H , 150 MHz for ^{13}C):

- Full ^1H and ^{13}C NMR assignments established
- Critical for determining relative configuration and conformation
- Comparison between (+)- and (-)-enantiomers confirms absolute configuration

Additional Techniques:

- **Optical Rotation:** $[\alpha]_{\text{D}^{23}} +92$ (c 0.05, MeOH) for (+)-**palitantin** [1]
- **UV-Vis Spectroscopy:** Characteristic absorption patterns in methanol solutions
- **IR Spectroscopy:** Functional group identification (carbonyl, hydroxyl stretches)
- **HRMS:** Confirmation of molecular formula via protonated ion detection

X-ray Crystallography

Absolute configuration of the **palitantin** portion was confirmed by X-ray analysis of hydrazone derivative (**Z**)-**palinitrorin (4)** [5], providing definitive stereochemical assignment.

Biological Activities and Structure-Activity Relationships

Palitantin displays moderate bioactive properties, with recent derivative studies revealing enhanced activities:

Documented Biological Activities

Compound	Activity Type	Specific Activity	Potency/Result
Palitantin (1)	Antifungal [1]	Against <i>Cladosporium cucumerinum</i> , <i>Epicoccum nigrum</i> , <i>Trichothecium roseum</i>	Weak activity
	Antiparasitic [1] [4]	Against <i>Leishmania brasiliensis</i>	Weak activity
	Enzyme Inhibition [1]	Acetylcholinesterase (AChE) inhibitor	IC ₅₀ = 79 nM (comparable to huperzine)
	Enzyme Inhibition [1]	Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor	IC ₅₀ = 7.9 μM
(Z)-Palifluorin (6)	Antiplasmodial [5]	Antimalarial activity	Moderate activity
(E)-Palifluorin (7)	Antibacterial [5]	Against <i>E. faecalis</i> and <i>S. aureus</i>	Weak activity

Derivative Synthesis and SAR

Semi-synthesis expands bioactivity potential. Key derivative classes include:

Reduction Products:

- **3-α-palitantol (2)**: Obtained by NaBH₄ reduction of **palitantin** [1]
- **3-β-palitantol (3)**: Stereoisomer, confirming reduction is stereospecific [1]

Hydrazone Derivatives (4-7):

- Prepared from **palitantin** hydrazone reaction with substituted benzaldehydes [1]
- **(Z)-palinitrorin (4)**: Characterized by X-ray crystallography [5]
- **(Z)-paliphenin (5)**: Aromatic derivative

- **(Z)-palifluorin (6)** and **(E)-palifluorin (7)**: Trifluoromethylbenzyl derivatives with significant antiparasmodial and antibacterial activities [5]

Conclusion and Research Implications

Palitantin represents a structurally intriguing polyketide with demonstrated bioactive potential. Recent advances in production via DoE-optimized fermentation enable gram-scale quantities for derivative synthesis [1]. Structural studies confirm the absolute configuration, while semi-synthetic derivatives show improved biological activities compared to the parent compound [5].

The comprehensive structural elucidation of **palitantin** – from initial isolation to modern spectroscopic and crystallographic confirmation – provides a solid foundation for future medicinal chemistry optimization. The significant acetylcholinesterase inhibition [1] particularly warrants further investigation for neurodegenerative disease applications.

References

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